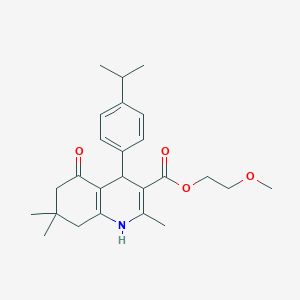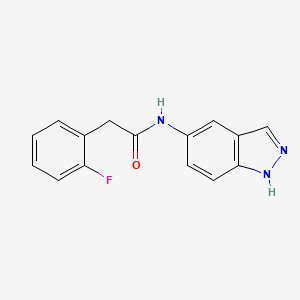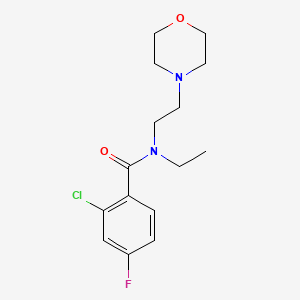![molecular formula C21H27N5O2 B5501178 1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5501178.png)
1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine derivatives have been extensively studied due to their wide range of pharmacological activities, including antipsychotic, antidepressant, anticancer, and anti-inflammatory effects. These compounds play a crucial role in medicinal chemistry as they can be found in numerous drugs with diverse therapeutic uses (Rathi et al., 2016; Begum et al., 2020).
Synthesis Analysis
The synthesis of piperazine derivatives involves various strategies, including the use of chiral sulfinamides for asymmetric synthesis, highlighting the importance of piperazine as a building block for generating structurally diverse and biologically active compounds (Philip et al., 2020).
Molecular Structure Analysis
Piperazine and its analogues have been shown to possess significant anti-TB activity, with the molecular structure of these compounds playing a critical role in their medicinal properties. Structural modifications have led to the development of molecules with potent activity against various strains of Mycobacterium tuberculosis (Girase et al., 2020).
Chemical Reactions and Properties
The reactivity of piperazine derivatives involves N-dealkylation, a common metabolic pathway for arylpiperazine derivatives, which is crucial for understanding the disposition and metabolism of these compounds (Caccia, 2007).
Physical Properties Analysis
Analyzing the physical properties of piperazine derivatives, such as solubility and stability, is essential for the development of new pharmacologically active compounds. These properties are influenced by the molecular structure and substitution patterns on the piperazine ring (Chopra et al., 2023).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their antioxidative activity, are a subject of interest due to the potential therapeutic applications of these compounds. The piperazine ring has been found to enhance the antioxidant activity when attached to various heterocyclic rings (Begum et al., 2020).
Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Partial Agonists
1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide and similar compounds have been found to have applications as dopamine receptor partial agonists. These compounds, particularly those with a pyrazolo[1,5-a]pyridine heterocyclic appendage, demonstrate high affinity for dopamine D2 receptors and favor the activation of G proteins over β-arrestin recruitment. This property suggests potential therapeutic applications, such as in antipsychotic activity (Möller et al., 2017).
Synthesis of Piperazine Derivatives
The chemical is also relevant in the synthesis of piperazine derivatives. Research has shown that the treatment of certain piperidinium compounds with primary amines and excess formaldehyde can produce novel carboxamides, indicating the utility of the chemical in synthetic chemistry (Dotsenko et al., 2012).
Antimicrobial Activities
Compounds similar to 1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide have been studied for their potential antimicrobial activities. Novel triazole derivatives, for instance, have been synthesized and shown to possess good or moderate activities against various microorganisms (Bektaş et al., 2010).
Synthesis of Polyamides
The chemical is also useful in the synthesis of polyamides containing various organic compounds. For example, polyamides containing uracil and adenine as side groups have been synthesized through reactions involving similar chemical structures (Hattori & Kinoshita, 1979).
Eigenschaften
IUPAC Name |
1-amino-N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-28-18-7-3-2-6-17(18)25-11-13-26(14-12-25)19-16(5-4-10-23-19)15-24-20(27)21(22)8-9-21/h2-7,10H,8-9,11-15,22H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXODKUDXRAWAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC(=O)C4(CC4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)
![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)
![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)

![N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide](/img/structure/B5501125.png)
![1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)

![N-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5501146.png)
![N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5501155.png)
![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)
![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)

![N~3~-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5501188.png)